Cicloxilic acid

Descripción general

Descripción

Métodos De Preparación

El ácido cicloxílico puede sintetizarse mediante varios métodos utilizados comúnmente para preparar ácidos carboxílicos. Un método implica la oxidación de un alcohol primario o un aldehído . Otro método es la hidrólisis de nitrilos, que implica calentar el nitrilo con ácido o base acuoso . Además, los ácidos carboxílicos pueden prepararse mediante la carboxilación de reactivos de Grignard, donde un reactivo de Grignard reacciona con dióxido de carbono para producir un carboxilato metálico, seguido de protonación para dar el ácido carboxílico .

Análisis De Reacciones Químicas

El ácido cicloxílico experimenta varias reacciones químicas típicas de los ácidos carboxílicos. Estas incluyen:

Aplicaciones Científicas De Investigación

El ácido cicloxílico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido cicloxílico implica su interacción con dianas moleculares en el hígado para estimular la producción de bilis e inhibir la salida de colesterol biliar . Las vías moleculares y los objetivos exactos aún están bajo investigación, pero se sabe que ejerce sus efectos a través de la modulación de la síntesis y secreción de ácidos biliares .

Comparación Con Compuestos Similares

El ácido cicloxílico es similar a otros ácidos carboxílicos en términos de su estructura química y reactividad. su configuración estereoquímica única (1S,2R) y su actividad biológica específica lo diferencian de otros compuestos. Entre los compuestos similares se incluyen:

Ácido benzoico: Un ácido carboxílico aromático simple con propiedades antimicrobianas.

Ácido salicílico: Conocido por su uso en el tratamiento del acné y como precursor de la aspirina.

Ácido fenilacético: Utilizado en la síntesis de varios productos farmacéuticos y como precursor de la penicilina G.

La actividad colerética única del ácido cicloxílico y su estereoquímica específica lo convierten en un compuesto valioso tanto en la investigación como en las aplicaciones industriales.

Actividad Biológica

Cicloxilic acid (CICA), a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article synthesizes existing research on the biological effects of CICA, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of this compound

This compound is a derivative of salicylic acid and is primarily recognized for its role in modulating bile lipid composition and output. It has been studied for its potential effects in patients with biliary drainage systems and gallstones, highlighting its relevance in gastrointestinal health.

Pharmacological Properties

1. Antimicrobial Activity

Research indicates that CICA exhibits antimicrobial properties, particularly against specific bacterial strains. In vitro studies have shown that CICA can inhibit the growth of various pathogens, suggesting its potential as an antibacterial agent.

2. Anti-inflammatory Effects

CICA has been associated with anti-inflammatory activity, which may contribute to its therapeutic efficacy in conditions characterized by inflammation. Its mechanism involves the modulation of inflammatory pathways, potentially reducing cytokine production and inflammation markers.

3. Bile Acid Regulation

CICA has been investigated for its effects on bile lipid output in patients with external biliary drainage systems. Studies have demonstrated that CICA can influence bile composition, which is crucial for fat digestion and absorption.

Study 1: Bile Lipid Composition in Gallstone Patients

A multicenter trial evaluated the effect of this compound on bile lipid composition in patients fitted with external biliary drainage systems. The study measured bile output over three-day periods and found significant changes in bile lipid profiles post-treatment with CICA, indicating its potential role in managing gallstone disease .

Study 2: In Vitro Antimicrobial Efficacy

In vitro assays assessed the antimicrobial activity of CICA against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that CICA exhibited significant inhibitory effects, suggesting its potential as a therapeutic agent for bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pathogen Growth: CICA may disrupt bacterial cell wall synthesis or function, leading to reduced viability of pathogenic bacteria.

- Modulation of Inflammatory Pathways: By influencing cytokine release and immune cell activation, CICA may help mitigate inflammatory responses.

- Alteration of Bile Composition: CICA's interaction with bile acids can enhance lipid solubility and promote better digestion and absorption of dietary fats.

Data Tables

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Bile Output | Significant changes in bile lipid composition in patients after CICA treatment |

| Study 2 | Antimicrobial Activity | Effective against E. coli and S. aureus with notable inhibition rates |

Propiedades

IUPAC Name |

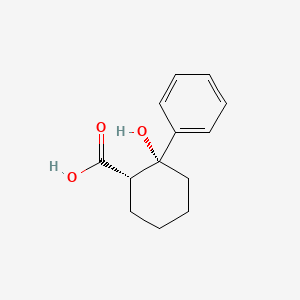

(1S,2R)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12(15)11-8-4-5-9-13(11,16)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZPUGSOJXZKIP-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@]([C@H](C1)C(=O)O)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701024145 | |

| Record name | cis-2-Hydroxy-2-phenylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57808-63-6 | |

| Record name | rel-(1R,2S)-2-Hydroxy-2-phenylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57808-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicloxilic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2-Hydroxy-2-phenylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cicloxilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CICLOXILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18WJ167MZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cicloxilic acid exert its protective effect against liver damage induced by carbon tetrachloride (CCl4)?

A1: While the exact mechanism remains unclear, research suggests that this compound does not function by inhibiting the metabolism of CCl4 or delaying its absorption. [] It appears that this compound helps maintain near-normal levels of triglyceride output from the liver to the plasma in CCl4-poisoned rats, potentially by influencing lipoprotein secretion. []

Q2: How does this compound affect bile flow and composition?

A2: this compound demonstrates a significant choleretic effect, increasing bile flow and bile acid excretion while reducing bile cholesterol output. [, , ] This leads to a decrease in bile cholesterol saturation, suggesting potential antilithogenic activity. [, ]

Q3: What is the impact of this compound on lipid metabolism during acute ethanol intoxication?

A3: this compound has been shown to reduce the accumulation of triglycerides in the liver homogenate and cytosol of rats with acute ethanol intoxication. [] It also appears to shorten the recovery time from ethanol-induced steatosis. []

Q4: Does this compound influence the intracellular transport of palmitic acid in the liver?

A4: Yes, research indicates that this compound counteracts the negative effects of ethanol on the uptake and release of radioactive palmitic acid in rat hepatocytes. [] This suggests that this compound may protect against ethanol-induced liver injury by promoting intracellular lipoprotein transport. []

Q5: What is the stereochemistry of this compound?

A5: this compound exists as the cis isomer, with the hydroxyl and phenyl groups on the same side of the cyclohexane ring. [, ] The absolute stereochemistry has been determined. []

Q6: How is this compound metabolized in rats?

A6: While specific details about the metabolic pathways were not provided in the research, a study investigated the pharmacokinetics of this compound in rats. []

Q7: Has this compound demonstrated efficacy in animal models of liver injury?

A7: Yes, this compound has been shown to protect against liver damage induced by CCl4 [] and a choline-free, high-fat, low-protein diet in rat models. [] It also reversed ethinylestradiol-induced cholestasis in rats. []

Q8: What is the effect of this compound on bile lipid composition in humans?

A8: Clinical trials have shown that this compound treatment (240 mg/day) significantly reduces biliary cholesterol concentration and the lithogenic index in patients with gallstones. [] Similar results were observed in patients with cholesterol gallstones treated for one year. []

Q9: Does this compound impact bile output in patients with biliary obstruction?

A9: Yes, in patients with external biliary drainage due to complete obstruction of the extrahepatic bile ducts, this compound treatment (240 mg/day) significantly increased bile output. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.